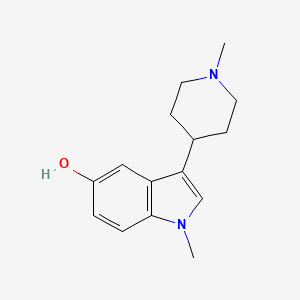

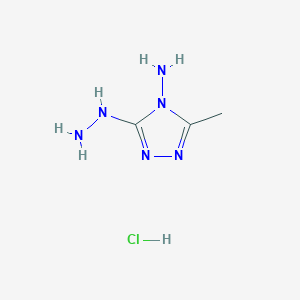

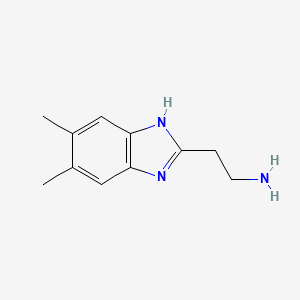

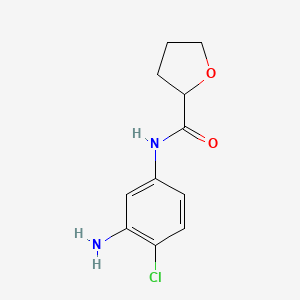

1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol

説明

“1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol” is a chemical compound with the molecular formula C23H24F2N2O6S . It’s also known by the alternative name LY 483518 . The compound has a molecular weight of 494.5 g/mol .

Synthesis Analysis

The synthesis of piperidine derivatives, which includes “this compound”, is a significant area of research in organic chemistry . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C21H22F2N2O3S.C2H2O3/c1-24-10-8-14 (9-11-24)17-13-25 (2)20-7-6-15 (12-16 (17)20)28-29 (26,27)21-18 (22)4-3-5-19 (21)23;3-1-2 (4)5/h3-7,12-14H,8-11H2,1-2H3;1H, (H,4,5) . The Canonical SMILES string is CN1CCC (CC1)C2=CN (C3=C2C=C (C=C3)OS (=O) (=O)C4=C (C=CC=C4F)F)C.C (=O)C (=O)O .

Physical and Chemical Properties Analysis

The compound has a molecular weight of 494.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound is 494.13231399 g/mol . The topological polar surface area of the compound is 114 Ų . The heavy atom count of the compound is 34 .

科学的研究の応用

PET Ligand Development The compound 1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol has been identified as a high affinity α(1A)-adrenoceptor ligand. This compound demonstrates potential for brain entry, making it a suitable candidate for development as a positron emission tomography (PET) ligand (Jørgensen et al., 2013).

Cholinesterase and Monoamine Oxidase Inhibition A derivative of this compound, MBA236, has been identified as a dual inhibitor of cholinesterase and monoamine oxidase. This suggests potential applications in the treatment of neurodegenerative diseases (Bautista-Aguilera et al., 2014).

Radiochemical Synthesis Research has been conducted on the synthesis of radiochemical isotopomers of related compounds, potentially for use in radio-labeling and imaging applications (Czeskis, 1998).

Anticancer Screening Novel derivatives of this compound have shown cytotoxic activities against various human cell lines, suggesting their potential use in cancer therapy (Koksal et al., 2012).

Antimicrobial Evaluation Several derivatives have been evaluated for their antimicrobial properties against a range of bacteria and fungi, indicating their potential use in the treatment of infectious diseases (El-Sayed et al., 2011).

Neuroprotective Agents Some indole derivatives, including compounds related to this compound, have shown neuroprotective properties, potentially making them suitable for the treatment of neurodegenerative diseases (Buemi et al., 2013).

将来の方向性

Piperidine derivatives, including “1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol”, are a key area of research in drug discovery . They are being utilized in different therapeutic applications and show promise in various fields such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

作用機序

Target of Action

The primary target of the compound “1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol” is the 5-HT6 receptor (5-HT6R) . The 5-HT6R belongs to the serotonin superfamily and is exclusively located in regions of the brain associated with learning and memory .

Mode of Action

This compound acts as a potent and selective antagonist at the 5-HT6R . Antagonists are substances that inhibit the function of a receptor by binding to it and blocking the interaction with its natural ligand. In this case, the compound prevents serotonin from binding to the 5-HT6R, thereby modulating the receptor’s activity .

Biochemical Pathways

The antagonistic activity of the compound at the 5-HT6R affects several biochemical pathways. Studies have found that known 5-HT6R antagonists selectively increase glutamate and acetylcholine levels in the brain . Both of these neurotransmitters are associated with learning and memory .

Pharmacokinetics

The compound shows a good pharmacokinetic profile . Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted by the body. , suggesting it may have favorable bioavailability and minimal drug-drug interactions.

Result of Action

The result of the compound’s action is an improvement in cognitive function. The 5-HT6R is involved in cognitive function, and antagonists of this receptor have been shown to improve cognitive function in numerous animal models . Therefore, it is likely that this compound would have similar effects.

生化学分析

Biochemical Properties

1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to the 5-HT6 receptor, a member of the serotonin receptor family, which is involved in cognitive processes . The interaction with the 5-HT6 receptor is characterized by high binding affinity and functional antagonistic activity, suggesting that this compound could be a potential candidate for treating cognitive disorders .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the 5-HT6 receptor leads to increased levels of glutamate and acetylcholine in the brain, which are associated with improved learning and memory . Additionally, it has been observed to affect the proliferation and differentiation of certain cell types, indicating its potential in neuropharmacology .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the 5-HT6 receptor, inhibiting its activity and thereby modulating downstream signaling pathways . This inhibition leads to changes in gene expression and enzyme activity, which contribute to its overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that it maintains its biological activity, with sustained effects on cellular function observed in both in vitro and in vivo models . These findings suggest that the compound could be suitable for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive function without significant adverse effects . At higher doses, some toxic effects have been observed, including alterations in liver enzyme levels and mild neurotoxicity . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolites are then excreted through the kidneys, indicating renal clearance as a significant route of elimination .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes . The compound has been observed to accumulate in certain tissues, particularly in the brain, where it exerts its pharmacological effects . This selective distribution is likely due to its high affinity for the 5-HT6 receptor and its ability to cross the blood-brain barrier .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been found to localize primarily in the cytoplasm and the nucleus of target cells . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments . The presence of the compound in the nucleus suggests that it may directly influence gene expression and other nuclear processes .

特性

IUPAC Name |

1-methyl-3-(1-methylpiperidin-4-yl)indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c1-16-7-5-11(6-8-16)14-10-17(2)15-4-3-12(18)9-13(14)15/h3-4,9-11,18H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJITLRFLSAQBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CN(C3=C2C=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591894 | |

| Record name | 1-Methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445441-74-7 | |

| Record name | 1-Methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-Methylpiperidin-1-yl)methyl]-2-furoic acid](/img/structure/B1319945.png)